2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(1-cyanocyclohexyl)acetamide
Description
Properties
IUPAC Name |
2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(1-cyanocyclohexyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2S/c19-13-18(9-5-2-6-10-18)20-15(23)12-25-17-22-21-16(24-17)11-14-7-3-1-4-8-14/h1,3-4,7-8H,2,5-6,9-12H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFQOQLKJNDMXOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)NC(=O)CSC2=NN=C(O2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(1-cyanocyclohexyl)acetamide typically involves multiple steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved by cyclization of a suitable hydrazide with a carboxylic acid derivative under dehydrating conditions, often using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
Introduction of the benzyl group: The benzyl group can be introduced via nucleophilic substitution reactions, where a benzyl halide reacts with the oxadiazole intermediate.
Formation of the sulfanyl linkage: This step involves the reaction of the oxadiazole derivative with a thiol compound, typically under basic conditions.
Attachment of the cyanocyclohexylacetamide moiety: This final step can be achieved through amide bond formation, using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a suitable base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry techniques, automated synthesis, and the use of industrial-grade reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones, using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: The benzyl group can be substituted via nucleophilic aromatic substitution reactions, particularly under strong basic conditions.
Common Reagents and Conditions
Oxidation: H₂O₂, m-CPBA
Reduction: LiAlH₄, catalytic hydrogenation
Substitution: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Primary amines
Substitution: Various substituted benzyl derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties. The oxadiazole ring is known for its bioactivity, making this compound a candidate for drug development.
Mechanism of Action
The biological activity of 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(1-cyanocyclohexyl)acetamide is primarily due to its ability to interact with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate access and subsequent catalytic activity.
Pathways Involved: It may interfere with metabolic pathways, particularly those involving nucleic acid synthesis or protein synthesis, leading to antimicrobial or anticancer effects.
Comparison with Similar Compounds
Alkaline Phosphatase (ALP) Inhibition
Compound 129 (Table 1) demonstrates superior ALP inhibition compared to the standard (IC50 = 0.420 ± 0.012 µM vs. 2.80 µM), attributed to its 3-trifluoromethylphenyl group, which enhances binding affinity (−7.90 kcal/mol) via hydrophobic interactions with the 1EW2 enzyme active site . In contrast, derivatives with bulkier substituents (e.g., indol-3-ylmethyl in 8t ) show reduced ALP activity but improved LOX inhibition, highlighting substituent-dependent selectivity .
Antimicrobial and Anticancer Activity
Benzofuran-oxadiazole hybrids (e.g., 2a) exhibit broad-spectrum antimicrobial activity due to the benzofuran moiety’s ability to disrupt microbial membranes .
Enzyme Inhibition (AChE, BChE, LOX)
Derivatives with electron-withdrawing groups (e.g., 4-nitrophenyl) show enhanced AChE inhibition, while bulky N-substituents (e.g., 1-cyanocyclohexyl) may improve blood-brain barrier penetration, a critical factor for neuroactive agents . For example, compounds in the 6a-n series exhibit AChE IC50 values in the micromolar range, outperforming BChE and LOX inhibitors .
Structural-Activity Relationship (SAR) Insights
- N-Substituents : Aryl groups (e.g., 3-trifluoromethylphenyl) enhance enzyme binding via π-π stacking and hydrophobic interactions, while heteroaryl groups (e.g., pyrazin-2-yl) may reduce potency due to polar interactions .
- Oxadiazole Modifications : Benzyl or indol-3-ylmethyl groups at the oxadiazole 5-position improve lipophilicity, aiding membrane penetration .
- Sulfanyl Linker : The –S–CH2– group is critical for maintaining conformational flexibility, as evidenced by NMR studies (δ 4.53 ppm for –S–CH2 protons) .
Biological Activity
The compound 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(1-cyanocyclohexyl)acetamide , often referred to as Oxadiazole Derivative , is a member of the oxadiazole family known for its diverse biological activities. This article discusses the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.
- Molecular Formula : C20H21N3O2S
- Molecular Weight : 367.46 g/mol
- CAS Number : 665018-37-1
- Density : 1.25±0.1 g/cm³ (predicted)
- pKa : 12.79±0.70 (predicted)
Synthesis
The synthesis of oxadiazole derivatives typically involves multi-step reactions starting from simple organic compounds. The general synthetic pathway includes:
- Formation of the Oxadiazole Ring : Reaction of benzyl hydrazine with carbon disulfide to form the 5-benzyl-1,3,4-oxadiazole.
- Substitution Reactions : The oxadiazole is then reacted with N-substituted bromoacetamides in a suitable solvent to yield the final product.
Anticancer Activity
Research has shown that oxadiazole derivatives exhibit significant anticancer properties. For instance, a study highlighted that derivatives similar to the target compound demonstrated cytotoxic effects against various cancer cell lines, including:
These compounds were found to induce apoptosis in cancer cells through mechanisms involving p53 activation and caspase cleavage, indicating their potential as chemotherapeutic agents.
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory activities:
- Cholinesterase Inhibition : Several derivatives have shown moderate inhibition of acetylcholinesterase and butyrylcholinesterase, which are critical in neurodegenerative diseases.
Antimicrobial Activity
The antibacterial potential of oxadiazole derivatives has been explored, with some compounds exhibiting weak antibacterial activity against Gram-positive and Gram-negative bacteria. Notably, certain derivatives demonstrated enhanced activity due to structural modifications.
Case Studies
- Cytotoxicity Against Cancer Cell Lines : A study evaluating multiple oxadiazole derivatives found that modifications at the aromatic ring significantly influenced cytotoxicity levels across various cancer cell lines, suggesting a structure-activity relationship that can be exploited for drug design.
- In Vivo Studies : Preliminary animal studies indicated that selected oxadiazole derivatives could reduce tumor size in xenograft models without significant toxicity, underscoring their therapeutic potential.
Q & A
Q. What are the standard synthetic routes for this compound, and how do reaction conditions impact yield?
The synthesis typically involves multi-step reactions, starting with the formation of the oxadiazole ring followed by sulfanyl-acetamide linkage. Key steps include:
- Cyclocondensation : Formation of the 1,3,4-oxadiazole core using hydrazide precursors under reflux with catalysts like POCl₃ .
- Thioether formation : Reaction of the oxadiazole-thiol intermediate with chloroacetamide derivatives in polar aprotic solvents (e.g., DMF, THF) at 60–80°C .
- Purification : Column chromatography or recrystallization (using ethanol/water mixtures) to isolate the final product . Optimal yields (>70%) require strict control of temperature, anhydrous conditions, and stoichiometric ratios of reactants .
Q. Which analytical techniques are critical for confirming structural integrity and purity?
- NMR spectroscopy : ¹H and ¹³C NMR are used to verify the oxadiazole ring, sulfanyl linkage, and cyanocyclohexyl group. Aromatic protons appear at δ 7.2–7.5 ppm, while the cyanocyclohexyl NH resonates near δ 8.0 ppm .
- Mass spectrometry (HRMS) : Confirms molecular ion peaks matching the formula C₁₉H₂₀N₄O₂S (exact mass: 376.13 g/mol) .
- HPLC : Assesses purity (>95%) using C18 columns and acetonitrile/water mobile phases .
Q. How do functional groups influence the compound’s reactivity in further derivatization?
The sulfanyl (-S-) group is nucleophilic, enabling alkylation or oxidation reactions, while the cyanocyclohexyl moiety can undergo hydrolysis to carboxylic acids under acidic conditions. The oxadiazole ring is stable under mild conditions but may degrade under prolonged UV exposure .
Advanced Research Questions
Q. What strategies can optimize the compound’s solubility for in vitro bioactivity assays?
- Co-solvent systems : Use DMSO (≤5% v/v) with aqueous buffers to maintain solubility without cytotoxicity .
- Micellar encapsulation : Employ non-ionic surfactants (e.g., Tween-80) to enhance bioavailability in hydrophobic environments .
- Salt formation : React the cyanocyclohexyl group with HCl to form a hydrochloride salt, improving water solubility .
Q. How can structure-activity relationship (SAR) studies elucidate its mechanism of action?
- Analog synthesis : Replace the benzyl group with halogenated (e.g., 4-Cl, 4-F) or electron-donating (e.g., 4-OCH₃) substituents to assess electronic effects on bioactivity .
- Biological assays : Test analogs against enzyme targets (e.g., lipoxygenase, cyclooxygenase) to correlate substituent effects with inhibition potency (IC₅₀ values) .
- Computational modeling : Perform docking studies with target proteins (e.g., COX-2) to identify critical binding interactions (e.g., hydrogen bonds with the oxadiazole ring) .
Q. What experimental approaches resolve contradictions in reported biological activity data?
- Dose-response standardization : Use consistent molar concentrations (1–100 µM) across assays to minimize variability .
- Orthogonal assays : Validate enzyme inhibition results with cell-based models (e.g., inflammation markers in RAW 264.7 macrophages) .
- Metabolic stability tests : Incubate the compound with liver microsomes to assess degradation rates, ensuring observed bioactivity is not artifactually inflated .
Q. How can reaction pathways be modified to scale up synthesis without compromising purity?
- Flow chemistry : Continuous synthesis in microreactors reduces side reactions (e.g., oxadiazole ring decomposition) and improves yield consistency .
- Green chemistry : Replace DMF with cyclopentyl methyl ether (CPME) as a safer solvent, maintaining reaction efficiency at 70°C .
- In-line monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and optimize reaction termination points .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
